molecular formula C10H15N3O6S B3098206 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate CAS No. 1332529-71-1

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate

Cat. No.: B3098206
CAS No.: 1332529-71-1
M. Wt: 305.31
InChI Key: YSISDLNHTZFECH-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a chemical compound with the molecular formula C10H15N3O6S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, an ethanesulfonamide group, and an oxalate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridine-2-methylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide hydrochloride
  • 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide nitrate
  • 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide sulfate

Uniqueness

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to its hydrochloride, nitrate, and sulfate counterparts. This uniqueness makes it particularly valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISDLNHTZFECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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